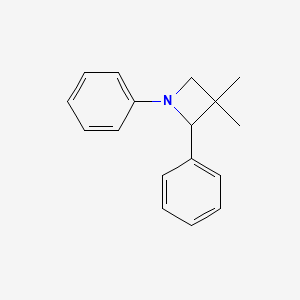
3,3-Dimethyl-1,2-diphenylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,2-diphenylazetidine is a heterocyclic organic compound with the molecular formula C₁₇H₁₉N It belongs to the class of azetidines, which are four-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,2-diphenylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1,2-diphenylazetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3,3-Dimethyl-1,2-diphenylazetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2-diphenylazetidine involves its interaction with specific molecular targets. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
- 3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamide
- 3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one
Comparison: 3,3-Dimethyl-1,2-diphenylazetidine is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
22606-96-8 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-diphenylazetidine |
InChI |
InChI=1S/C17H19N/c1-17(2)13-18(15-11-7-4-8-12-15)16(17)14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3 |
InChI Key |
YGXNFSBTSMOQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















